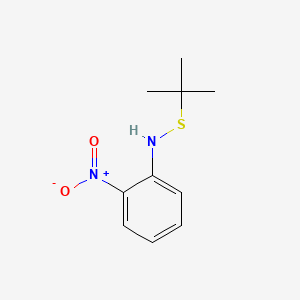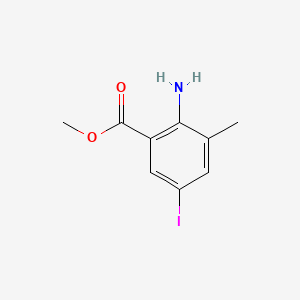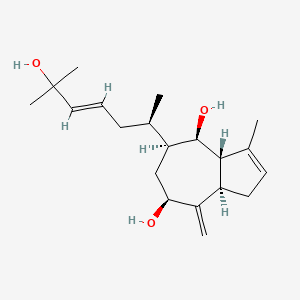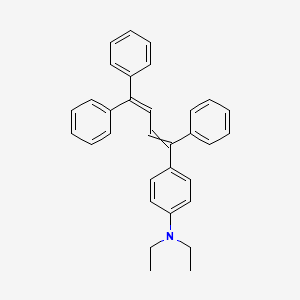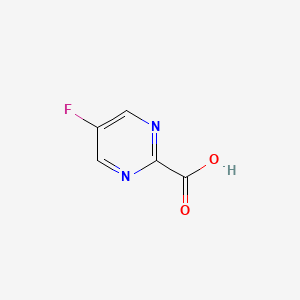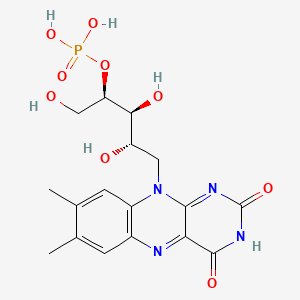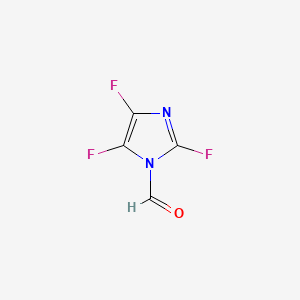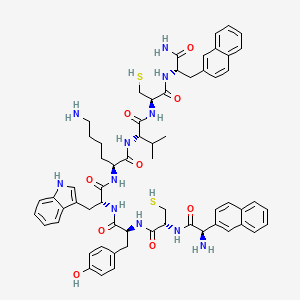
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2, also known as NT157, is a peptide that has gained attention in recent years due to its potential therapeutic applications. It is a synthetic peptide that has been designed to target specific signaling pathways within cells, making it a promising candidate for the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
Formation of Mutagens by Amino-Carbonyl Reactions : A study investigated the formation of mutagens through amino-carbonyl reactions of amino acids, including Gly, Cys, and Lys, with sugars. These reactions led to mutation in Salmonella typhimurium, suggesting a potential mutagenic effect of amino acid and sugar interactions under specific conditions (Shinohara et al., 1983).
Structure of Murine Major Histocompatibility Complex Alloantigens : The amino-terminal residues of the murine histocompatibility antigen H-2Kb, including amino acids like Cys, Tyr, and Lys, have been studied. Understanding the structure of these alloantigens can provide insights into immune responses and potential therapeutic applications (Uehara et al., 1980).
Turn Structure for β-Hairpin Formation in Peptides : Research on β-hairpin formation in peptides has shown that specific amino acid sequences, including Arg, Trp, Tyr, and Lys, can lead to well-defined β-hairpin structures. This understanding aids in the development of peptide-based therapeutics (Nowick & Brower, 2003).
Chymotryptic-like Hydrolysis of Luliberin : A study examined the hydrolysis of the neuropeptide Luliberin, containing amino acids such as Tyr and Gly, by an adenohypophyseal enzyme. This research contributes to the understanding of hormone processing and regulation (Horsthemke & Bauer, 1981).
Conformationally Constrained Somatostatin Analogues : Research into cyclic, conformationally constrained peptides related to somatostatin, which include sequences like Cys, Tyr, and Lys, aims to develop selective and potent peptides for specific receptors. This has implications for the development of new drugs and understanding receptor biology (Pelton et al., 1986).
Structure-Activity Relationships of Gamma-MSH Analogues : A study on melanotropin bioactivities focused on the core sequence His-Phe-Arg-Trp, present in alpha-MSH. This research helps in understanding receptor-active conformations of pharmacophores and has potential therapeutic implications (Balse-Srinivasan et al., 2003).
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-naphthalen-2-ylacetyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H73N11O9S2/c1-35(2)54(62(82)72-52(34-84)59(79)68-48(55(65)75)29-37-18-21-38-11-3-5-13-40(38)27-37)73-56(76)47(17-9-10-26-63)67-58(78)50(31-43-32-66-46-16-8-7-15-45(43)46)70-57(77)49(28-36-19-24-44(74)25-20-36)69-60(80)51(33-83)71-61(81)53(64)42-23-22-39-12-4-6-14-41(39)30-42/h3-8,11-16,18-25,27,30,32,35,47-54,66,74,83-84H,9-10,17,26,28-29,31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,78)(H,68,79)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,76)/t47-,48-,49-,50+,51-,52-,53+,54-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVMHKJQNYSYAL-ADEFNUOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(C6=CC7=CC=CC=C7C=C6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)NC(=O)[C@@H](C6=CC7=CC=CC=C7C=C6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H73N11O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acywkvca | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



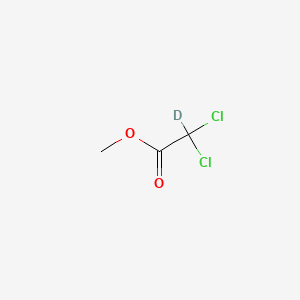
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)
